molecular formula C8H8N2O2 B2733527 methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate, E CAS No. 2434-61-9

methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate, E

Cat. No.: B2733527
CAS No.: 2434-61-9
M. Wt: 164.164
InChI Key: DSAVWUYERUBOJM-NSCUHMNNSA-N
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Description

Methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate, E is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.164. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Systems

  • Methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate and its derivatives serve as key intermediates in the synthesis of complex heterocyclic systems. For example, Lovro Selič et al. (1997) demonstrated its utility in preparing various pyrimidinones and pyridones, which are crucial for developing pharmaceuticals and agrochemicals (Selič, Grdadolnik, & Stanovnik, 1997). Similarly, Lucija Pizzioli et al. (1998) used methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, a related compound, to synthesize polyfunctional heterocyclic systems, highlighting the compound's versatility as a synthon (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Molecular Docking Analyses

  • The compound has been subject to molecular docking studies to explore its potential as an inhibitor for cancer treatment. Y. Sert et al. (2020) conducted such an analysis on a structurally related compound, showing how molecular docking can predict interactions with proteins and thereby suggest therapeutic applications (Sert, Lahmidi, El Hafi, Gökce, Essassi, Ejjoumamany, & Mague, 2020).

Potential Antimicrobial Properties

  • Research into the antimicrobial properties of compounds related to methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate has been explored, with studies like that of S. Murugavel et al. (2016), showing how such compounds can act as potential antimicrobial agents and inhibitors of penicillin-binding protein, highlighting the importance of these compounds in developing new antibiotics (Murugavel, Velan, Kannan, & Bakthadoss, 2016).

Properties

IUPAC Name

methyl (E)-3-pyrimidin-4-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-8(11)3-2-7-4-5-9-6-10-7/h2-6H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAVWUYERUBOJM-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=NC=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=NC=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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